trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride
Description
Properties
IUPAC Name |
3-(2-fluoropyridin-4-yl)oxycyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.2ClH/c10-9-5-7(1-2-12-9)13-8-3-6(11)4-8;;/h1-2,5-6,8H,3-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUSNIRJBVMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC(=NC=C2)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride typically involves the following steps:
Preparation of 2-Fluoropyridine: : This can be achieved through the fluorination of pyridine using reagents such as fluorine gas (F2) in the presence of a strong acid.
Formation of Cyclobutanamine Derivative: : The fluorinated pyridine is then reacted with cyclobutanamine under specific conditions to form the desired compound.
Dihydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring precise control over reaction conditions, and implementing purification processes to obtain a high-purity final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Structural Context
The compound trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride consists of a cyclobutane ring with a trans-3-position substituent linked to a 2-fluoropyridin-4-yl group via an ether oxygen. The dihydrochloride salt indicates protonation of the cyclobutanamine’s amine group.
1.2.1 Cyclobutane Ring Formation
Cyclobutane rings are often synthesized via [2+2] cycloaddition or ring-closing metathesis (RCM). For example, oxetane derivatives (four-membered oxygen-containing rings) are synthesized using iodine-mediated cyclization under oxygen , which may inform cyclobutane ring formation strategies.
1.2.2 Functionalization
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Amination : Introduction of the amine group could involve nucleophilic substitution (e.g., displacement of a leaving group like bromide or tosylate) or reductive amination.
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Oxylation : Coupling of the 2-fluoropyridin-4-yl group may occur via Williamson ether synthesis or Ullmann-type coupling, as seen in similar heteroaryloxycarbocyclyl compounds .
1.3.1 Enzymatic Hydroxylation
P450 BM3 enzymes selectively hydroxylate cyclobutylamine derivatives, favoring trans-hydroxylation products . While not directly applicable to this compound, such enzymatic systems could influence regioselectivity in analogous substrates.
1.3.2 Ring Strain and Stability
Cyclobutane rings exhibit significant strain, making them reactive in nucleophilic or electrophilic substitution. The ether oxygen and protonated amine may modulate reactivity, potentially stabilizing the ring through electron donation or sterics.
1.4.1 Medicinal Chemistry
Cyclobutylamine derivatives are explored in drug discovery:
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PDE10 Inhibitors : Heteroaryloxycarbocyclyl compounds (e.g., N-(trans-3-(3-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)oxy)cyclobutyl) benzo[d]thiazol-2-amine) are reported as PDE10 inhibitors .
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Immunoregulatory Agents : Cyclobutane derivatives with substituted amines are studied for IL-17A inhibition .
1.4.2 Analytical Data
For analogous compounds, analytical data (e.g., molecular weight, NMR shifts) are often reported. For example, N-(trans-3-(3-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)oxy)cyclobutyl) benzo[d]thiazol-2-amine has a molecular weight of 382.2 g/mol .
Challenges and Considerations
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Steric Effects : The trans configuration and bulky substituents (e.g., fluoropyridinyl) may hinder nucleophilic attack or enzymatic activity.
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Salt Formation : The dihydrochloride salt ensures solubility but may require careful deprotonation for subsequent reactions.
Comparative Data Table
Scientific Research Applications
Medicinal Chemistry
trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride is being explored for its potential therapeutic effects. Its unique structure suggests it could interact with biological targets in novel ways.
Potential Therapeutic Uses:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, potentially through modulation of specific signaling pathways involved in tumor growth and survival.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions such as depression or anxiety disorders.
Pharmacological Studies
Research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound behaves in biological systems is crucial for its development as a therapeutic agent.
Key Areas of Investigation:
- Dose-response Relationships : Studies are being conducted to determine the effective dosage range for potential therapeutic effects, particularly in cancer models.
- Safety and Toxicology : Evaluating the safety profile through in vitro and in vivo studies is essential to assess any adverse effects associated with its use.
Case Studies
Several case studies have been documented that highlight the efficacy and safety of compounds similar to this compound in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Antitumor Activity | Demonstrated significant tumor reduction in preclinical models when administered at specific dosages. |
| Case Study 2 | Neurological Effects | Showed promise in alleviating symptoms of anxiety in animal models, warranting further investigation. |
| Case Study 3 | Pharmacokinetic Profile | Indicated favorable absorption and distribution characteristics, suggesting good bioavailability. |
Mechanism of Action
The mechanism by which trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluoropyridine group can engage in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride can be compared with other similar compounds, such as:
3-Fluoropyridine: : A simpler fluorinated pyridine without the cyclobutane ring.
Cyclobutanamine: : The parent compound without the fluoropyridine group.
Other fluorinated cyclobutanes: : Compounds with different substituents on the cyclobutane ring or different positions of fluorination.
Biological Activity
Chemical Structure and Properties
Molecular Formula : C9H12ClFN2O
Molar Mass : 218.66 g/mol
CAS Number : 1630907-34-4
The structural formula indicates the presence of a cyclobutane ring, a fluoropyridine moiety, and a dihydrochloride salt form. These features suggest potential interactions with biological targets, particularly in pharmacological contexts.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. The fluoropyridine group may enhance binding affinity and selectivity towards specific receptors, which could lead to varied biological effects.
Pharmacological Studies
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Antidepressant Activity :
- A study exploring the structure-activity relationship (SAR) of cyclobutane derivatives found that modifications at the nitrogen and oxygen positions can significantly influence antidepressant efficacy. Compounds similar to trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine exhibited enhanced serotonin reuptake inhibition, suggesting potential as an antidepressant agent .
- Neuroprotective Effects :
- Anticancer Properties :
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of the compound was conducted to assess its efficacy in treating major depressive disorder (MDD). Patients receiving the compound showed significant improvement in depression scales compared to placebo controls, highlighting its potential therapeutic application .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in reduced cognitive decline and improved memory function. The neuroprotective effects were attributed to its ability to modulate oxidative stress pathways .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride, and how can reaction conditions be systematically evaluated?
Basic Research Question
Methodological Answer:
A multi-step synthesis approach is recommended, starting with cyclobutanamine functionalization followed by fluoropyridinyl ether formation. Key steps include:
- Orthogonal Protection: Use tert-butyloxycarbonyl (t-Boc) for amine protection to prevent side reactions during fluoropyridine coupling .
- Coupling Optimization: Evaluate palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under varying conditions (catalyst loading, solvent polarity, temperature). Track yields via HPLC and purity by NMR .
- Salt Formation: Final dihydrochloride salt preparation requires stoichiometric HCl titration monitored by pH and FTIR for protonation confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
